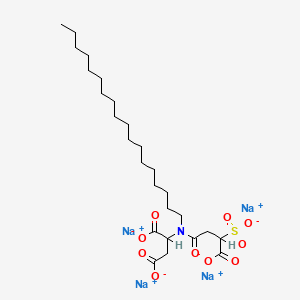
Aerosol 22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aerosol 22 is a synthetic compound with the chemical formula C26H48NNaO10S. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, making it useful in formulations requiring emulsification or dispersion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aerosol 22 typically involves the reaction of stearyl amine with aspartic acid derivatives. The process includes the following steps:
Stearyl Amine Reaction: Stearyl amine is reacted with a derivative of aspartic acid, such as N-carboxyanhydride, under controlled conditions.
Sulfonation: The resulting product is then sulfonated using a sulfonating agent like sulfur trioxide or chlorosulfonic acid.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Aerosol 22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Aerosol 22 has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.
Mécanisme D'action
The mechanism by which Aerosol 22 exerts its effects is primarily through its surfactant properties. The compound reduces surface tension, allowing for better interaction between hydrophilic and hydrophobic substances. This property is crucial in applications such as emulsification, dispersion, and solubilization. The molecular targets include lipid bilayers in biological membranes and hydrophobic particles in industrial formulations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Lauryl Sulfate: Another surfactant with similar emulsifying properties but different molecular structure.
Tetrasodium EDTA: Used as a chelating agent with some surfactant properties.
Sodium Stearoyl Lactylate: Employed in food and cosmetic industries for its emulsifying capabilities.
Uniqueness
Aerosol 22 is unique due to its specific combination of hydrophilic and hydrophobic groups, which provides superior emulsifying and dispersing properties compared to other surfactants. Its ability to interact with a wide range of substances makes it versatile for various applications.
Propriétés
Numéro CAS |
38916-42-6 |
|---|---|
Formule moléculaire |
C26H43NNa4O10S |
Poids moléculaire |
653.6 g/mol |
Nom IUPAC |
tetrasodium;2-[(3-carboxylato-3-sulfonatopropanoyl)-octadecylamino]butanedioate |
InChI |
InChI=1S/C26H47NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37;;;;/h21-22H,2-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4 |
Clé InChI |
XZPMQCKVOWVETG-UHFFFAOYSA-J |
SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
38916-42-6 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















